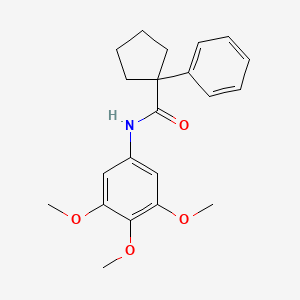

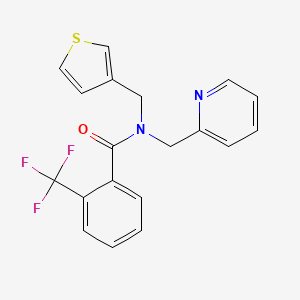

![molecular formula C17H15FN2O3S B2717598 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide CAS No. 2034286-82-1](/img/structure/B2717598.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yl), a fluorophenyl group (2-fluorophenyl), and a thiazolidine carboxamide group (thiazolidine-3-carboxamide). Each of these groups has distinct chemical properties that would contribute to the overall properties of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to introduce each group. For example, the benzodioxole group could potentially be introduced using a method similar to the one described in a study on the total synthesis of benzodioxole-type benzylisoquinoline alkaloids .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole group is a fused ring system that includes an oxygen atom, the fluorophenyl group includes a fluorine atom attached to a phenyl ring, and the thiazolidine carboxamide group includes a nitrogen, sulfur, and carbonyl group within a five-membered ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the benzodioxole group might participate in electrophilic aromatic substitution reactions, while the carbonyl group in the thiazolidine carboxamide portion might be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of different functional groups. Factors such as polarity, molecular weight, and the presence of hydrogen bonding could influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique

Disposition and Metabolism

Research on related compounds, such as orexin receptor antagonists, provides insights into the metabolic pathways and disposition characteristics of these molecules. For instance, a study on the disposition and metabolism of SB-649868, a compound with structural similarities, in humans revealed extensive metabolism and principal excretion via feces, highlighting the importance of understanding the metabolic fate of such compounds for their development as therapeutic agents (Renzulli et al., 2011).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial properties of compounds structurally related to "N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide". For example, compounds within the N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides series have been shown to possess promising diuretic activity, indicating potential applications in treating conditions requiring the modulation of body fluids (Yar & Ansari, 2009).

Synthesis of Bioactive Molecules

The synthesis of new series of compounds for biological evaluations has been a significant area of research. For instance, compounds with the thiazolidine core have been synthesized and tested for antimicrobial, antitubercular, and anti-inflammatory activities, demonstrating the potential of such molecules in developing new therapeutic agents (Samadhiya et al., 2012).

Anticancer and Antitubercular Activity

Research into thiazolidine derivatives has shown potential anticancer and antitubercular activities, emphasizing the importance of this scaffold in medicinal chemistry. For instance, a study synthesized 4-oxo-thiazolidine derivatives showing significant activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Samadhiya & Sharma, 2013).

Antimicrobial Evaluation of Novel Derivatives

Further studies have evaluated the antimicrobial efficacy of novel thiazolidine derivatives, with some compounds exhibiting significant activity against a range of bacterial and fungal species. This highlights the potential for developing new antimicrobial agents based on the thiazolidine framework (Incerti et al., 2017).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-1,3-thiazolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S/c18-13-4-2-1-3-12(13)16-20(7-8-24-16)17(21)19-11-5-6-14-15(9-11)23-10-22-14/h1-6,9,16H,7-8,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUSVBMYXFQIDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

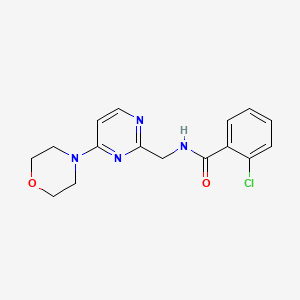

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2717516.png)

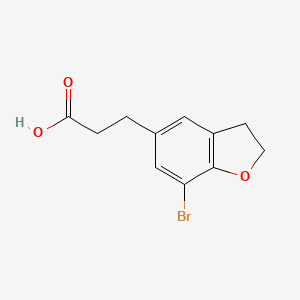

![2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2717523.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenol](/img/structure/B2717524.png)

![(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid](/img/structure/B2717525.png)

![1-benzyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2717529.png)

![N-[[4-[6-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2717530.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2717532.png)